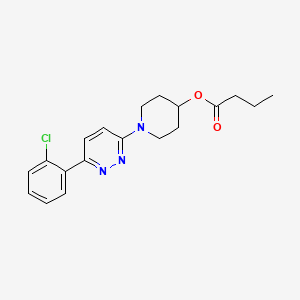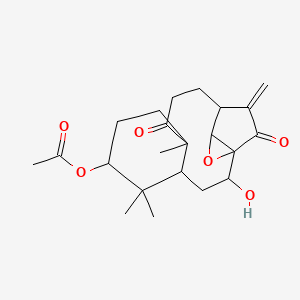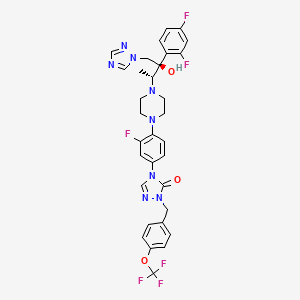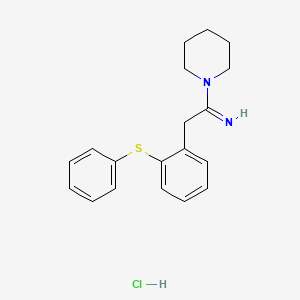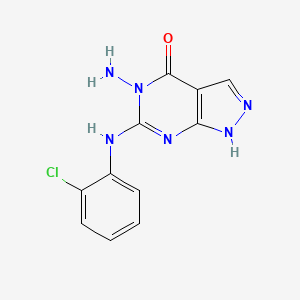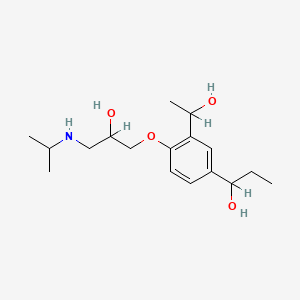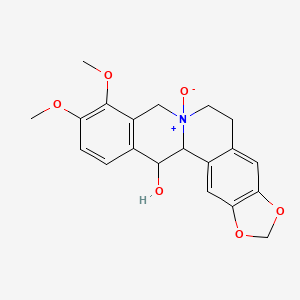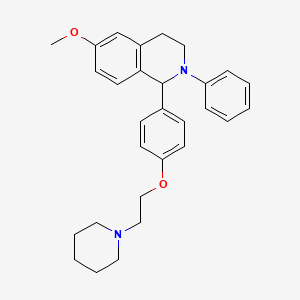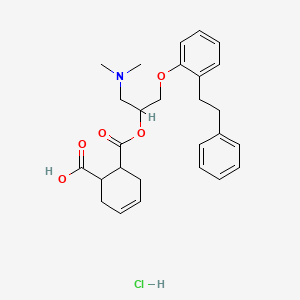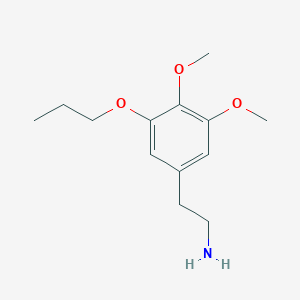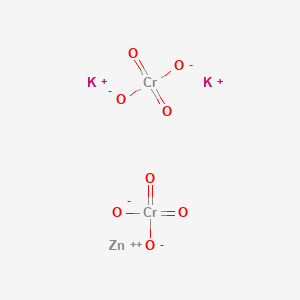
dipotassium;zinc;dioxido(dioxo)chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium;zinc;dioxido(dioxo)chromium, also known as potassium chromate, is an inorganic compound with the molecular formula CrK2O4. It is a yellow crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and laboratory applications due to its oxidative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium;zinc;dioxido(dioxo)chromium can be synthesized through the reaction of potassium dichromate with potassium hydroxide. The reaction is as follows:
K2Cr2O7+2KOH→2K2CrO4+H2O
Industrial Production Methods
In industrial settings, this compound is produced by the reaction of chromite ore with potassium hydroxide and oxygen at high temperatures. The process involves the following steps:
Roasting: Chromite ore is roasted with potassium hydroxide and oxygen to form potassium chromate.
Leaching: The roasted product is leached with water to dissolve the potassium chromate.
Crystallization: The solution is then evaporated to crystallize the this compound.
Chemical Reactions Analysis
Types of Reactions
Dipotassium;zinc;dioxido(dioxo)chromium undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a variety of organic and inorganic compounds.
Reduction: It can be reduced to potassium dichromate under acidic conditions.
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and sulfuric acid.
Reduction: Common reagents include sulfur dioxide and hydrochloric acid.
Substitution: Common reagents include various metal salts.
Major Products Formed
Oxidation: The major products include oxidized organic compounds and chromium(III) compounds.
Reduction: The major product is potassium dichromate.
Substitution: The major products include substituted metal chromates.
Scientific Research Applications
Dipotassium;zinc;dioxido(dioxo)chromium has a wide range of scientific research applications, including:
Chemistry: It is used as an oxidizing agent in various chemical reactions and analytical procedures.
Biology: It is used in biological assays to study oxidative stress and enzyme activities.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in diagnostic tests.
Industry: It is used in the production of pigments, dyes, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of dipotassium;zinc;dioxido(dioxo)chromium involves its ability to act as an oxidizing agent. It can accept electrons from other compounds, leading to their oxidation. The molecular targets include various organic and inorganic compounds, and the pathways involved include electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium Dichromate (K2Cr2O7): Similar in its oxidative properties but has a different molecular structure.
Sodium Chromate (Na2CrO4): Similar in its chemical properties but contains sodium instead of potassium.
Ammonium Dichromate ((NH4)2Cr2O7): Similar in its oxidative properties but contains ammonium instead of potassium.
Uniqueness
Dipotassium;zinc;dioxido(dioxo)chromium is unique due to its high solubility in water and its ability to act as a strong oxidizing agent in various chemical reactions. Its industrial production methods and wide range of applications also set it apart from similar compounds .
Properties
CAS No. |
63020-43-9 |
|---|---|
Molecular Formula |
Cr2K2O8Zn |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
dipotassium;zinc;dioxido(dioxo)chromium |
InChI |
InChI=1S/2Cr.2K.8O.Zn/q;;2*+1;;;;;4*-1;+2 |
InChI Key |
ULZUIQAQYMJWPV-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[K+].[K+].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


